7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

Description

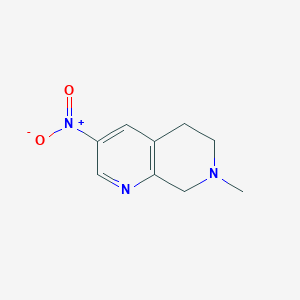

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic heterocyclic compound characterized by a partially saturated naphthyridine core with a methyl group at position 7 and a nitro (-NO₂) substituent at position 3. Its molecular formula is C₉H₁₁N₃O₂ (inferred from structural analogs in and ). The tetrahydro configuration enhances stability compared to fully aromatic naphthyridines, while the nitro group confers electrophilic reactivity, making it a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial agent development .

Properties

IUPAC Name |

7-methyl-3-nitro-6,8-dihydro-5H-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11-3-2-7-4-8(12(13)14)5-10-9(7)6-11/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNYSPPMXLRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitro-substituted precursor, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-Methyl-3-amino-5,6,7,8-tetrahydro-1,7-naphthyridine, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Physicochemical Properties

- Nitro vs. Amino Groups: The nitro group in the target compound reduces solubility in polar solvents compared to the amino-substituted analog (CAS 957469-16-8) .

- Methyl Substitution: The C7 methyl group increases lipophilicity, enhancing membrane permeability compared to non-alkylated analogs like CAS 1196154-83-2 .

Biological Activity

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity based on various studies and findings.

- Chemical Formula : CHNO

- Molecular Weight : 208.23 g/mol

- CAS Number : 123792-68-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, anti-inflammatory properties, and neuropharmacological effects.

1. Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Some studies suggest that naphthyridine compounds can intercalate into DNA, leading to apoptosis in cancer cells. This mechanism was observed in derivatives that showed cytotoxic effects against various cancer cell lines.

- Case Study : Aaptamine, a related naphthyridine derivative, demonstrated notable cytotoxicity against non-small cell lung cancer and cervical cancer cell lines with IC values ranging from 10.47 to 15.03 μg/mL .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Similar compounds have shown the ability to reduce levels of TNF-α and IL-6 in murine models of inflammation.

- Case Study : In a study involving canthinone-type alkaloids (related compounds), significant reductions in oxidative stress markers and inflammatory cytokines were noted .

3. Neuropharmacological Effects

Naphthyridines are being studied for their potential effects on the central nervous system:

- Binding Affinity : Compounds derived from naphthyridines have been tested for their binding affinity to metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders .

- Potential Applications : These findings suggest that derivatives may serve as therapeutic agents for conditions such as anxiety and depression.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.